![molecular formula C12H14N2O2 B268704 3-[(cyclopropylcarbonyl)amino]-N-methylbenzamide](/img/structure/B268704.png)
3-[(cyclopropylcarbonyl)amino]-N-methylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(Cyclopropylcarbonyl)amino]-N-methylbenzamide is a synthetic compound that is widely used in scientific research for its potential therapeutic properties. This compound is also known as CX-5461 and is a small molecule inhibitor of RNA polymerase I transcription.
Wirkmechanismus
CX-5461 works by targeting RNA polymerase I transcription, which is overactive in cancer cells. By inhibiting this process, CX-5461 prevents cancer cells from growing and dividing, leading to their eventual death. The mechanism of action of CX-5461 is complex and involves several molecular pathways.
Biochemical and Physiological Effects:
CX-5461 has been found to have several biochemical and physiological effects. It has been shown to induce DNA damage and activate the p53 pathway, leading to apoptosis in cancer cells. CX-5461 has also been found to inhibit angiogenesis, which is the process by which new blood vessels are formed, and is essential for the growth and spread of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
CX-5461 has several advantages for lab experiments, including its selectivity for cancer cells and its ability to induce DNA damage. However, CX-5461 also has several limitations, including its complex synthesis method, potential toxicity, and limited solubility in water.
Zukünftige Richtungen
There are several future directions for research on CX-5461. One area of research is to investigate the potential of CX-5461 in combination with other cancer treatments, such as chemotherapy and radiation therapy. Another area of research is to explore the potential of CX-5461 in the treatment of other diseases, such as neurodegenerative disorders and viral infections. Additionally, further research is needed to optimize the synthesis method of CX-5461 and to investigate its potential toxicity and side effects.
In conclusion, CX-5461 is a synthetic compound that has shown great promise in scientific research for its potential therapeutic properties in cancer treatment. Its selectivity for cancer cells and ability to induce DNA damage make it an attractive candidate for further research. However, further studies are needed to optimize its synthesis method, investigate its potential toxicity, and explore its potential in the treatment of other diseases.
Synthesemethoden
The synthesis of CX-5461 involves several steps, including the reaction between N-methylbenzamide and cyclopropylcarbonyl chloride to form the intermediate, which is then subjected to further reactions to obtain the final product. The synthesis of CX-5461 is a complex process that requires expertise and specialized equipment.
Wissenschaftliche Forschungsanwendungen
CX-5461 has been extensively studied for its potential therapeutic properties in cancer treatment. It has been shown to selectively inhibit RNA polymerase I transcription, which is essential for cancer cell growth and proliferation. CX-5461 has been found to be effective against a range of cancer types, including breast, ovarian, and pancreatic cancer.
Eigenschaften
Produktname |
3-[(cyclopropylcarbonyl)amino]-N-methylbenzamide |
---|---|
Molekularformel |
C12H14N2O2 |
Molekulargewicht |
218.25 g/mol |
IUPAC-Name |
3-(cyclopropanecarbonylamino)-N-methylbenzamide |
InChI |
InChI=1S/C12H14N2O2/c1-13-11(15)9-3-2-4-10(7-9)14-12(16)8-5-6-8/h2-4,7-8H,5-6H2,1H3,(H,13,15)(H,14,16) |
InChI-Schlüssel |
WQTIZLHGPNDANY-UHFFFAOYSA-N |
SMILES |
CNC(=O)C1=CC(=CC=C1)NC(=O)C2CC2 |
Kanonische SMILES |
CNC(=O)C1=CC(=CC=C1)NC(=O)C2CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.